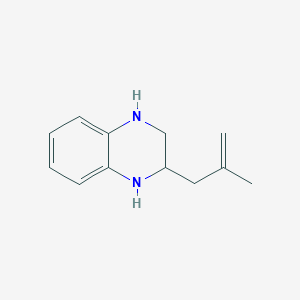

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

2-(2-methylprop-2-enyl)-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,10,13-14H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDTUIALRIBIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550771 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113477-72-8 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of ortho-Phenylenediamines

The tetrahydroquinoxaline scaffold is classically synthesized via cyclocondensation between ortho-phenylenediamine and 1,2-diketones or their equivalents. For example, reaction with glyoxal derivatives under acidic conditions yields the bicyclic framework. Modifications to this method include the use of microwave irradiation to accelerate reaction kinetics, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 80%.

Reductive Methods for Partial Saturation

Catalytic hydrogenation of quinoxalines over palladium-on-carbon (Pd/C) in ethanol at 50 psi H₂ selectively reduces the pyrazine ring to produce 1,2,3,4-tetrahydroquinoxalines. This method offers scalability but requires careful control of reaction duration to prevent over-reduction to decahydro derivatives.

Introducing the 2-Methylallyl Substituent

Direct Alkylation of Tetrahydroquinoxaline

Alkylation at the N2 position of 1,2,3,4-tetrahydroquinoxaline presents challenges due to competing N1 and N2 reactivity. A optimized protocol involves:

-

Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

-

Treatment with 2-methylallyl bromide (1.2 equiv) at 25°C for 6 hours.

-

Quenching with ammonium chloride and extraction with dichloromethane.

This method achieves 65–70% yield with >95% regioselectivity for N2 substitution, as confirmed by ¹H NMR analysis of the methylene protons (δ 3.72 ppm, dt, J = 12.4, 6.1 Hz).

Tandem Hydroaminoalkylation–Cyclization

Adapting methodologies from tetrahydroquinoline synthesis, a titanium-catalyzed hydroaminoalkylation strategy enables simultaneous introduction of the methylallyl group and ring formation:

-

Hydroaminoalkylation : ortho-Chlorostyrene reacts with N-methylallylamine in the presence of a 2,6-bis(phenylamino)pyridinato titanium catalyst (5 mol%) at 110°C for 24 hours, yielding the linear adduct (87% yield).

-

Buchwald–Hartwig Amination : Intramolecular coupling using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours completes the cyclization.

This two-step approach provides a 73% overall yield with excellent regiocontrol, avoiding diastereomer formation.

Alternative Pathways via Thioamide Intermediates

Thiation–Alkylation Sequence

Building on quinoxaline thioamide chemistry, a novel route proceeds through:

-

Thiation : 2-Chloroquinoxaline reacts with N-cyclohexyldithiocarbamate in refluxing chloroform (61°C, 12 hours) to form 3-phenylquinoxaline-2(1H)-thione (69% yield).

-

Alkylation : Treatment with 2-methylallyl bromide and triethylamine in acetonitrile (80°C, 8 hours) delivers the S-alkylated intermediate, which undergoes reductive desulfurization with Raney nickel (H₂, 40 psi) to yield the target compound (58% over two steps).

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | NaH, 2-methylallyl bromide | 65–70 | >95% N2 | Moderate |

| Tandem Hydroaminoalkylation | Ti catalyst, Pd₂(dba)₃ | 73 | >99% | High |

| Thiation–Alkylation | N-cyclohexyldithiocarbamate | 58 | 100% S-site | Low |

Mechanistic Insights :

-

The titanium catalyst in hydroaminoalkylation activates the styrene β-carbon for nucleophilic attack by the amine, favoring linear adducts via a four-membered transition state.

-

S-Alkylation selectivity arises from the thiocarbonyl's dual nucleophilic character, with the sulfur center preferentially reacting with soft electrophiles like allylic halides .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: Quinoxaline derivatives with oxidized functional groups.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include derivatives with varying substituents on the tetrahydroquinoxaline core. Below is a comparison of substituents, molecular weights, and applications:

Spectral and Physicochemical Properties

- NMR Data: 5-Methyl-1,2,3,4-tetrahydroquinoxaline:

- $ ^1H $ NMR (CDCl₃): δ 2.18–2.08 (m, 3H, CH₃) . 6-Methyl-1,2,3,4-tetrahydroquinoxaline:

$ ^1H $ NMR (CDCl₃): δ 2.18–2.08 (m, 3H, CH₃) with distinct aromatic proton shifts .

- The 2-methylallyl group in the target compound would exhibit characteristic vinyl proton signals (~δ 5.0–5.5) and allylic methyl protons (~δ 1.7–2.1).

Solubility and Stability :

Biological Activity

2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline is a compound that has garnered attention for its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroquinoxaline core with a 2-methylallyl substituent. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, which can lead to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various pathogens.

- Anticancer Properties : It has been evaluated for its ability to inhibit cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoxaline derivatives. For instance, derivatives designed as colchicine binding site inhibitors (CBSIs) demonstrated significant antiproliferative activity against cancer cell lines such as HT-29. In particular, a derivative (I-7) exhibited:

- Inhibition of Tubulin Polymerization : This disrupts the microtubule network essential for cell division.

- Cell Cycle Arrest : I-7 caused arrest at the G2/M phase without inducing apoptosis, indicating a unique mechanism of action distinct from traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of tetrahydroquinoxaline derivatives indicates that modifications to the substituents can significantly influence their biological activity. Compounds with electron-donating groups often exhibit enhanced potency compared to their unsubstituted counterparts .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(2-Methylallyl)-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

The synthesis of tetrahydroquinoxaline derivatives typically involves reductive alkylation or hydrogenation of quinoxaline precursors. For example, sodium borohydride (NaBH₄) in dry benzene, followed by glacial acetic acid quenching, has been used to reduce quinoxaline to its tetrahydro form. Reaction temperature (e.g., 5°C for NaBH₄ addition) and stoichiometric ratios (e.g., 10:1 NaBH₄:quinoxaline) are critical for minimizing side reactions and achieving >80% yields . Alternative routes include Schiff base condensation followed by cyclization, where substituent positioning on the aromatic ring dictates regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and substituent orientation. For instance, coupling constants in ¹H NMR can differentiate between equatorial and axial conformations of the tetrahydro ring . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves absolute stereochemistry in chiral derivatives, as demonstrated in studies of related quinoxaline-thiophene hybrids .

Q. How can researchers optimize solvent systems for purification of tetrahydroquinoxaline derivatives?

Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane:ethyl acetate 8:2 to 1:1) is standard. Polar solvents like methanol are avoided due to hydrogen bonding with the tetrahydroquinoxaline nitrogen atoms. Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity, particularly for derivatives with halogen or nitro substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in fluorescence quantum yield (FQY) data for tetrahydroquinoxaline derivatives under varying pH?

pH-dependent FQY discrepancies arise from protonation equilibria at nitrogen centers. For example, 1,4-diethyl-tetrahydroquinoxaline exhibits a 300% FQY increase in acidic media (pH 2–4) due to suppressed non-radiative decay pathways. Researchers should perform pH titrations (using HCl/NaOH buffers) with simultaneous UV-Vis and fluorescence measurements (λex = 350 nm, λem = 450–600 nm) to correlate emission intensity with protonation states . Control experiments in aprotic solvents (e.g., DMSO) further isolate solvent effects .

Q. How do catalytic oxidation methods convert 1,2,3,4-tetrahydroquinoxalines to quinoxalines, and what catalysts show high selectivity?

Heterogeneous catalysts like polymaleimide-supported palladium (Pd-PMI) achieve >90% selectivity in oxidizing tetrahydroquinoxalines to quinoxalines under mild conditions (80°C, O₂ atmosphere). Key factors include catalyst loading (5 mol%), solvent (toluene), and substrate steric hindrance. For example, 6-fluoro-2-methyl-tetrahydroquinoxaline converts to its aromatic counterpart with 90% yield . Competitive over-oxidation to N-oxides is mitigated by avoiding excess oxidizing agents .

Q. What computational methods predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and pharmacokinetic modeling (SwissADME) are used to assess binding affinity to targets like topoisomerase II or kinase inhibitors. For instance, (E)-2-(2-arylhydrazinyl)quinoxalines show IC₅₀ values <10 µM against cancer cell lines, correlating with calculated LogP (2.5–3.5) and polar surface area (<80 Ų) . MD simulations (GROMACS) further validate stability in binding pockets over 100 ns trajectories .

Q. How does substituent positioning on the tetrahydroquinoxaline core influence photophysical properties?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position redshift absorption maxima (λmax = 380→420 nm) by extending conjugation, while electron-donating groups (e.g., -OCH₃) enhance fluorescence lifetime (τ = 4.5→6.8 ns). Substituent steric effects are quantified using Hammett constants (σpara, σmeta), with bulky groups reducing aggregation-induced quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.